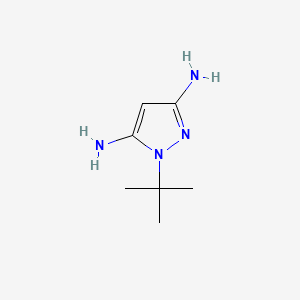
1-tert-butyl-1H-pyrazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C7H14N4 and its molecular weight is 154.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Recent studies have highlighted the anti-tubercular properties of derivatives of 1-tert-butyl-1H-pyrazole-3,5-diamine. Compounds synthesized from this base structure have shown significant activity against Mycobacterium tuberculosis, particularly in drug-resistant strains.
- In Vitro Studies : Compounds derived from this compound demonstrated potent activity against M. tuberculosis H37Rv strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard anti-tubercular drugs like rifampicin and isoniazid .
Anticancer Properties
This compound also exhibits potential as an anticancer agent. It acts as an inhibitor of tryptophan 2,3-dioxygenase, an enzyme involved in the immunosuppressive environment of tumors.
- Mechanism of Action : By inhibiting this enzyme, the compound may help restore antitumor immune responses in various cancers .
Pharmacological Studies
Pharmacological evaluations indicate that derivatives of this compound can modulate various biological pathways:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
- Antimicrobial Activity : Beyond tuberculosis, derivatives have shown activity against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Case Study 1: Anti-TB Activity
A series of novel pyrazole derivatives were synthesized and tested for anti-tubercular activity. Among these, compounds with specific substitutions on the pyrazole ring exhibited MIC values significantly lower than those of traditional treatments .
Case Study 2: Cancer Therapeutics
In a study focusing on cancer treatment, researchers developed a series of compounds based on this compound that effectively inhibited tumor growth in preclinical models. These compounds were evaluated for their ability to restore immune function against tumors by targeting metabolic pathways disrupted by cancer cells .
Eigenschaften
CAS-Nummer |
1248686-50-1 |
|---|---|
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.217 |
IUPAC-Name |
1-tert-butylpyrazole-3,5-diamine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)11-6(9)4-5(8)10-11/h4H,9H2,1-3H3,(H2,8,10) |
InChI-Schlüssel |
DAJMAXVJKSEDDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=CC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















